molecular formula C9H12N2O2S B1382572 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide CAS No. 1803590-93-3

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide

Cat. No. B1382572
CAS RN: 1803590-93-3
M. Wt: 212.27 g/mol
InChI Key: MMIWSLNDZQVGGM-UHFFFAOYSA-N
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Description

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide, also known as 2-Amino-N-methyl-benzamide, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in water and ethanol. 2-Amino-N-methyl-benzamide has been used in various laboratory experiments, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Pharmaceutical Industry: Drug Synthesis

This compound is a benzamide derivative, which is a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the synthesis of various therapeutic agents due to their bioactive properties. For instance, they are found in drugs like loperamide, used for treating diarrhea, and lidocaine, a local anesthetic . The sulfonyl group in this compound could potentially be exploited for its bioactive properties in drug development.

Material Science: Polymer Modification

In material science, benzamide derivatives can be used to modify the properties of polymers. The introduction of a sulfonyl group from 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide into a polymer chain could lead to changes in thermal stability, mechanical strength, and chemical resistance, making it valuable for creating specialized materials .

Chemical Synthesis: Catalyst Development

The compound’s structure suggests potential use as a catalyst in chemical reactions. Its sulfonyl group could provide active sites for catalysis, facilitating various chemical transformations with higher efficiency and selectivity .

Analytical Chemistry: Chromatography

Benzamide derivatives can be used in chromatography as standards or as components of the stationary phase to separate compounds based on their interaction with the benzamide moiety. This compound’s unique structure could be particularly useful in differentiating closely related substances .

Agriculture: Pesticide Formulation

The sulfonyl and amide groups in benzamides have been explored for their pesticidal properties. 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide could be investigated for its efficacy as a component in pesticide formulations, potentially leading to more effective crop protection solutions .

Biomedical Research: Antioxidant and Antibacterial Activities

Recent studies have highlighted the antioxidant and antibacterial activities of benzamide derivatives. This compound could be synthesized and tested for its potential to scavenge free radicals or inhibit bacterial growth, contributing to research in oxidative stress and infection control .

Cancer Research: HDAC Inhibition

Histone deacetylase (HDAC) inhibitors are a class of compounds that can regulate gene expression and have implications in cancer treatment. The structure of 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide suggests it could be explored for HDAC inhibitory activity, which might lead to novel cancer therapies .

Green Chemistry: Eco-Friendly Synthesis

The compound’s synthesis involves a green chemistry approach, utilizing ultrasonic irradiation and solid acid catalysts for the formation of benzamide derivatives. This method represents an eco-friendly and efficient pathway for producing such compounds, aligning with the principles of sustainable chemistry .

properties

IUPAC Name

2-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIWSLNDZQVGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=O)C1=CC=CC=C1N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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